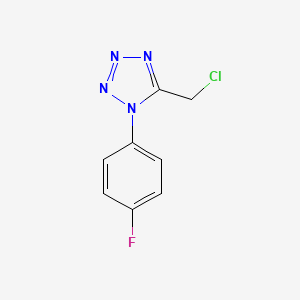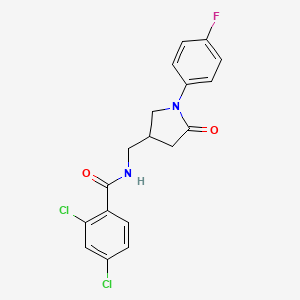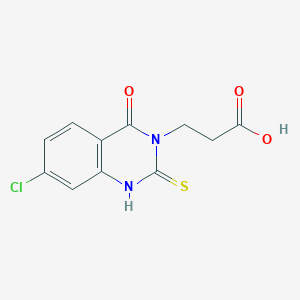
3-(7-Chloro-4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-Chloro-4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid is a chemical compound with the molecular formula C11H9ClN2O3S and a molecular weight of 284.72 g/mol. This compound belongs to the quinazoline class of heterocyclic aromatic organic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(7-Chloro-4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with chloroacetic acid under acidic conditions[_{{{CITATION{{{_2{Synthesis and structure of ethyl 2-(4-oxo-3-phenyl-3,4-dihydro ....
Introduction of Chloro and Sulfanyl Groups: Chlorination and sulfanylation reactions are performed to introduce the respective functional groups at the appropriate positions on the quinazolinone ring.
Attachment of Propanoic Acid: The final step involves the attachment of the propanoic acid moiety to the quinazolinone core through a suitable coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(7-Chloro-4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(7-Chloro-4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid can be used to study the biological activity of quinazoline derivatives. It may serve as a lead compound for the development of new drugs.
Medicine: This compound has potential medicinal applications, particularly in the treatment of various diseases. Its biological activity can be explored for therapeutic purposes, such as in the development of anticancer, antimicrobial, or anti-inflammatory agents.
Industry: In the chemical industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-(7-Chloro-4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action would depend on the specific biological system and the context in which the compound is used.
Comparison with Similar Compounds
3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid: This compound lacks the chloro group present in 3-(7-Chloro-4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid.
3-(7-Chloro-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid: This compound has a similar structure but lacks the sulfanyl group.
3-(7-Chloro-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid: This compound has a different position for the sulfanyl group compared to the target compound.
Uniqueness: this compound is unique due to the presence of both chloro and sulfanyl groups at specific positions on the quinazolinone ring. This combination of functional groups contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3S/c12-6-1-2-7-8(5-6)13-11(18)14(10(7)17)4-3-9(15)16/h1-2,5H,3-4H2,(H,13,18)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMPJYBDYCYZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=S)N(C2=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride](/img/structure/B2967805.png)

![N-(2,4-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2967808.png)
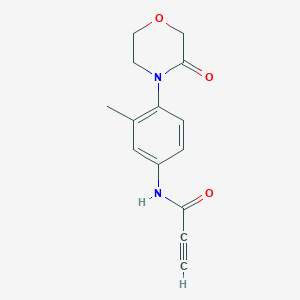
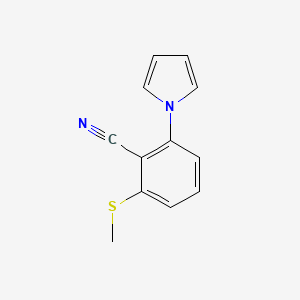
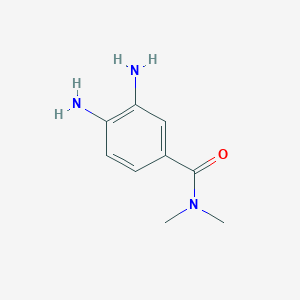
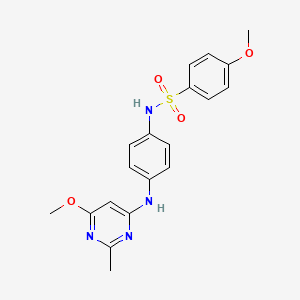
![3-[2-Chloropropanoyl(methyl)amino]-N-methylbenzamide](/img/structure/B2967816.png)
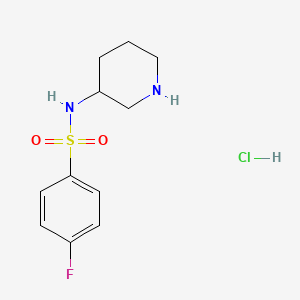
![(2E)-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2967818.png)
